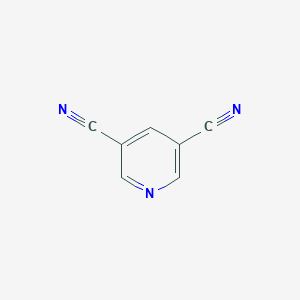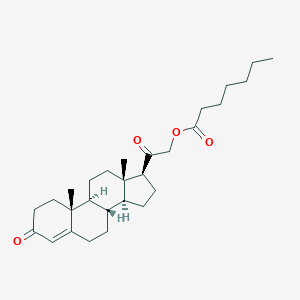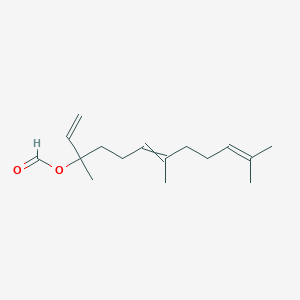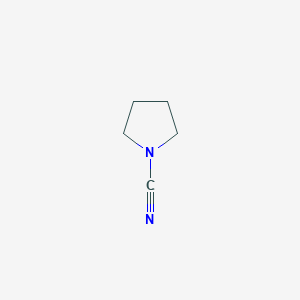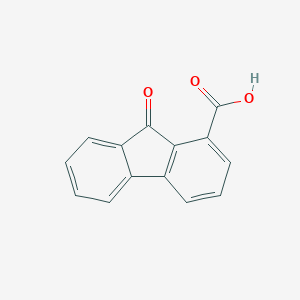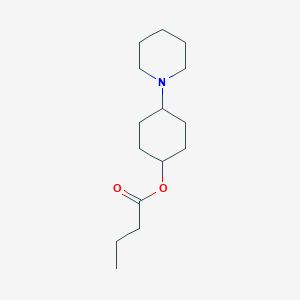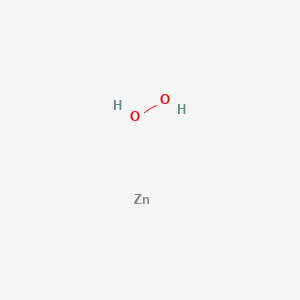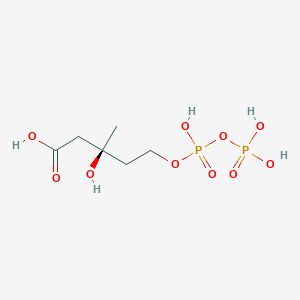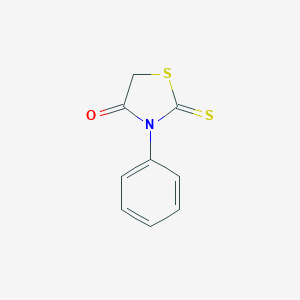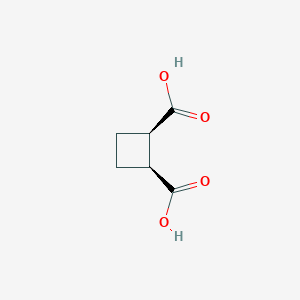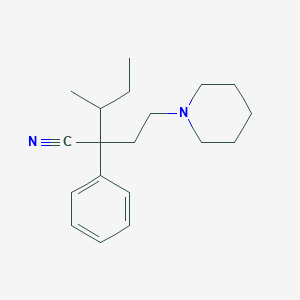
2-Phenyl-2-(2-piperidinoethyl)-3-methylvaleronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-(2-piperidinoethyl)-3-methylvaleronitrile, commonly known as PV-8, is a synthetic cathinone that has been gaining popularity among researchers due to its unique properties. PV-8 belongs to the class of synthetic cathinones, which are psychoactive substances that mimic the effects of natural stimulants such as cathinone and amphetamine. PV-8 is known for its potent stimulant effects and has been the subject of numerous scientific studies.
Mechanism Of Action
PV-8 acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels leads to the stimulant effects of PV-8, including increased energy, alertness, and euphoria.
Biochemical And Physiological Effects
The biochemical and physiological effects of PV-8 include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine and norepinephrine, which are responsible for the stimulant effects of the drug. Long-term use of PV-8 can lead to addiction and other adverse effects on the brain and body.
Advantages And Limitations For Lab Experiments
PV-8 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-documented, making it a reliable substance for research. However, the use of PV-8 in laboratory experiments is limited by its potential for abuse and addiction, as well as its adverse effects on the brain and body.
Future Directions
There are several possible future directions for research on PV-8. One area of interest is the development of new painkillers based on the analgesic properties of PV-8. Another area of interest is the study of the potential use of PV-8 in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to better understand the long-term effects of PV-8 on the brain and body, as well as its potential for abuse and addiction.
In conclusion, PV-8 is a synthetic cathinone that has been the subject of numerous scientific studies. It possesses potent stimulant effects and has been studied for its potential use in the field of medicine. PV-8 acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in neurotransmitter levels in the brain. While PV-8 has several advantages for use in laboratory experiments, its potential for abuse and addiction, as well as its adverse effects on the brain and body, limit its use. Future research on PV-8 should focus on the development of new painkillers, the treatment of psychiatric disorders, and the long-term effects of the drug on the brain and body.
Synthesis Methods
PV-8 can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most common method used for the synthesis of PV-8 involves the Mannich reaction, which involves the reaction of 3-methylvaleraldehyde, piperidine, and phenethylamine in the presence of a strong acid catalyst.
Scientific Research Applications
PV-8 has been extensively studied for its potential use in the field of medicine. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers. PV-8 has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
properties
CAS RN |
1228-02-0 |
|---|---|
Product Name |
2-Phenyl-2-(2-piperidinoethyl)-3-methylvaleronitrile |
Molecular Formula |
C19H28N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-methyl-2-phenyl-2-(2-piperidin-1-ylethyl)pentanenitrile |
InChI |
InChI=1S/C19H28N2/c1-3-17(2)19(16-20,18-10-6-4-7-11-18)12-15-21-13-8-5-9-14-21/h4,6-7,10-11,17H,3,5,8-9,12-15H2,1-2H3 |
InChI Key |
JHWFWJSHRYEDOF-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN1CCCCC1)(C#N)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(CCN1CCCCC1)(C#N)C2=CC=CC=C2 |
synonyms |
2-Phenyl-2-(2-piperidinoethyl)-3-methylvaleronitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



